molecular formula C16H27N5 B11744097 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744097
M. Wt: 289.42 g/mol
InChI Key: RULQPTXEXWJRGR-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the formation of the pyrazole rings and their subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C16H27N5/c1-6-7-21-15(8-13(4)18-21)11-17-10-14-9-16(12(2)3)19-20(14)5/h8-9,12,17H,6-7,10-11H2,1-5H3

InChI Key

RULQPTXEXWJRGR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC(=NN2C)C(C)C

Origin of Product

United States

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